molecular formula C15H12N2O B5456225 1-phenyl-1H-indole-2-carboxamide

1-phenyl-1H-indole-2-carboxamide

Cat. No.: B5456225
M. Wt: 236.27 g/mol
InChI Key: SHVVLJKMYJRHOL-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole-2-carboxamide is a compound that has been the focus of many researchers in the study of pharmaceutical compounds . It is part of the indole derivatives which have been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of this compound involves a variety of methods. For instance, in the presence of catalytic amounts of sulfamic acid, 2-phenyl indole and β-nitrostyrene were reacted in refluxing methanol to produce a related compound . Another method involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a formula of C14H11N and a molecular weight of 193.2438 .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .

Scientific Research Applications

Polymerization Catalyst

1-phenyl-1H-indole-2-carboxamide derivatives have been explored as efficient hydrogen-bonding organocatalysts for ring-opening polymerization, particularly of L-lactide. A study by Koeller et al. (2009) demonstrated how N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide can control the dispersity and molecular weight of poly(L-lactides), highlighting its potential in polymer science (Koeller et al., 2009).

Allosteric Modulation of CB1 Receptor

Indole-2-carboxamides, including this compound derivatives, have shown significance as allosteric modulators of the cannabinoid CB₁ receptor. Research by Piscitelli et al. (2012) synthesized new N-phenylethyl-1H-indole-2-carboxamides, finding that the carboxamide functionality is crucial for a stimulatory effect on CB₁ (Piscitelli et al., 2012).

Khurana et al. (2014) further optimized the chemical functionalities of indole-2-carboxamides to improve their allosteric parameters for the CB1 receptor. They identified key structural requirements for allosteric modulation, demonstrating the potential for therapeutic applications (Khurana et al., 2014).

HIV-1 Reverse Transcriptase Inhibition

In the field of antiviral research, this compound derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. Alexandre et al. (2011) developed a series of 3-aryl-phospho-indole carboxamides, discovering compounds with potent activity against HIV-1 strains, showcasing the molecule's potential in antiviral therapies (Alexandre et al., 2011).

Anti-inflammatory Applications

The anti-inflammatory potential of indole-2-carboxamide derivatives, including this compound, has been explored through molecular docking studies. Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Anticancer Research

This compound derivatives have been synthesized and evaluated for their anticancer properties. For instance, Abdelrahman et al. (2017) developed novel 3-alkoxymethyl/3-phenyl indole-2-carboxamide derivatives, displaying significant anticancer activity against various cell lines, indicating their potential as chemotherapeutic agents (Abdelrahman et al., 2017).

Antituberculosis Agents

Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. They conducted structure-activity relationship studies, leading to compounds that displayed improved in vitro activity compared to standard TB drugs, offering a new direction in antituberculosis treatment research (Kondreddi et al., 2013).

Mechanism of Action

The compound 1-phenyl-1H-indole-2-carboxamide has been found to have protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects . It could also reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The compound 1-phenyl-1H-indole-2-carboxamide, in particular, provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .

Properties

IUPAC Name

1-phenylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVLJKMYJRHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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